Cyclopropylmescaline

5-HT2A receptor Radioligand binding Scaline SAR

Cyclopropylmescaline (CPM; CAS 207740‑23‑6) is a synthetic phenethylamine first described by Shulgin. It is a member of the scaline (4‑alkoxy‑3,5‑dimethoxyphenethylamine) family, bearing a distinctive cyclopropylmethoxy substituent at the 4‑position.

Molecular Formula C14H21NO3
Molecular Weight 251.32
CAS No. 207740-23-6
Cat. No. B1653969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylmescaline
CAS207740-23-6
Molecular FormulaC14H21NO3
Molecular Weight251.32
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCC2CC2)OC)CCN
InChIInChI=1S/C14H21NO3/c1-16-12-7-11(5-6-15)8-13(17-2)14(12)18-9-10-3-4-10/h7-8,10H,3-6,9,15H2,1-2H3
InChIKeyLNTBHKZMYJTHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropylmescaline (CPM) for Scientific Procurement: Scalable Serotonergic Probe with Validated 5‑HT2A Efficacy Advantage


Cyclopropylmescaline (CPM; CAS 207740‑23‑6) is a synthetic phenethylamine first described by Shulgin [1]. It is a member of the scaline (4‑alkoxy‑3,5‑dimethoxyphenethylamine) family, bearing a distinctive cyclopropylmethoxy substituent at the 4‑position. Unlike most hallucinogenic phenethylamines, CPM has been directly characterised alongside its parent mescaline in a unified in vitro pharmacological screen, allowing quantitative, head‑to‑head comparison without cross‑study variability [2].

Workflow 5-HT2A receptor pharmacology profiling and scaline SAR campaigns
Selection 4-cyclopropylmethoxy substituent for functional differentiation over methoxy or isopropoxy
Use Context Head-to-head comparison studies with mescaline under identical assay conditions

Why Generic Mescaline or Other Scalines Cannot Replace Cyclopropylmescaline in Precision Pharmacology


Cyclopropylmescaline occupies a unique region of the scaline structure‑activity landscape. The Kolaczynska et al. (2022) dataset demonstrates that the 4‑alkoxy substituent governs not only binding affinity but also functional activation potency and maximal efficacy at the 5‑HT2A receptor [1]. Replacing the cyclopropylmethoxy group with a methoxy (mescaline) or isopropoxy (IP) group yields quantitatively different functional profiles—differences that are large enough to confound receptor‑reserve analyses, arrestin‑bias screens, or behavioural dose‑response experiments where Emax discrepancies alter the interpretation of partial agonism [1]. Procurement of a generic scaline without verifying the 4‑position substituent identity therefore introduces a risk of non‑equivalency at the pharmacodynamic level.

! 4-Alkoxy substituent identity governs functional activation and efficacy at 5-HT2A; replacing cyclopropylmethoxy with methoxy or isopropoxy may shift Emax and potency profiles significantly.
! Generic scaline procurement without verification of the 4-position group introduces pharmacodynamic non-equivalency risk; receptor-reserve and arrestin-bias interpretations may not transfer.
! Cyclic vs acyclic topology at the 4-position (cyclopropyl vs isopropoxy) yields measurable differences in binding affinity and maximal response; direct replacement may require re-validation.

Cyclopropylmescaline (CPM) Quantitative Differentiation Evidence: Head‑to‑Head Comparisons vs. Mescaline and 4‑Isopropoxy Scaline


CPM Binds Human 5‑HT2A Receptors with 2.2‑Fold Higher Affinity than Mescaline

In a single radioligand‑displacement study, CPM (designated 'CP') exhibited a Ki of 4,300 ± 1,900 nM at the human 5‑HT2A receptor, whereas mescaline showed a Ki of 9,400 ± 2,100 nM under identical conditions [1]. This represents a 2.2‑fold improvement in affinity attributable solely to the 4‑cyclopropylmethoxy‑for‑4‑methoxy substitution.

5-HT2A binding affinity
Head-to-head comparison
CPM Ki 4,300 ± 1,900 nM vs Mescaline 9,400 ± 2,100 nM
Reported binding affinity context; 2.2-fold difference under identical [3H]ketanserin conditions
Supports affinity comparison within scaline series
5-HT2A receptor Radioligand binding Scaline SAR

CPM Activates 5‑HT2A Receptors with 3.8‑Fold Greater Potency than Mescaline

Using a calcium‑mobilisation assay, CPM activated the human 5‑HT2A receptor with an EC50 of 2,600 ± 500 nM, while mescaline required a concentration of 10,000 ± 1,800 nM to achieve equivalent receptor activation [1]. The 3.8‑fold potency gain indicates that the cyclopropylmethoxy group facilitates more efficient receptor coupling relative to the 4‑methoxy reference.

Activation potency
Head-to-head comparison
EC50 CPM 2,600 ± 500 nM vs Mescaline 10,000 ± 1,800 nM
Reported calcium-mobilisation potency context; 3.8-fold difference
Relevant for high-throughput agonism screens
5-HT2A functional activation Calcium mobilization Scaline pharmacology

CPM Exhibits a 54% Higher Maximal Efficacy (Emax) at 5‑HT2A Compared to Mescaline

At receptor‑saturating concentrations, CPM stimulated the 5‑HT2A receptor to an Emax of 86 ± 7% of the reference agonist maximum, whereas mescaline achieved only 56 ± 15% [1]. The 30‑percentage‑point absolute gain (54% relative increase) demonstrates that the cyclopropylmethoxy substituent shifts CPM further along the efficacy axis of the agonist spectrum relative to the canonical mescaline scaffold.

Maximal efficacy
Head-to-head comparison
Emax CPM 86 ± 7% vs Mescaline 56 ± 15%
Reported efficacy endpoint context; 54% relative increase in Emax
Receptor-reserve models may be affected
5-HT2A efficacy Emax comparison Partial agonism

CPM Has a Reported In‑Vivo Duration 2–6 Hours Longer than Mescaline

According to the original Shulgin characterisation, CPM produces effects lasting 12–18 hours [1], whereas mescaline is typically reported to last 10–12 hours [2]. Although derived from qualitative human reports rather than controlled pharmacokinetic studies, this ~2–6‑hour extension is consistent with the higher affinity and efficacy of CPM at the 5‑HT2A receptor, which may sustain receptor occupancy over a longer interval.

Duration of effect
Data to verify
CPM 12–18 h (anecdotal) vs mescaline 10–12 h (literature)
Reported human-duration context; lacks controlled PK study
Source-specific review required for behavioural protocols
Duration of action Pharmacodynamics Scaline series

CPM Shows Superior 5‑HT2A Affinity and Efficacy Relative to the 4‑Isopropoxy Scaline (IP)

Within the scaline series, replacing the cyclopropylmethoxy substituent with its acyclic isomer 4‑isopropoxy (compound ‘IP’) decreases 5‑HT2A affinity from 4,300 nM (CPM) to 6,200 nM (IP) and reduces Emax from 86% to 78% [1]. Although IP displays a slightly lower EC50 (1,900 nM vs. 2,600 nM for CPM), its lower binding affinity and blunted maximal response suggest that cyclopropyl‑imposed conformational constraint favours more productive receptor coupling.

4-Isopropoxy comparator
Head-to-head comparison
CPM Ki 4,300 nM, Emax 86% vs IP Ki 6,200 nM, Emax 78%
Reported alkoxy SAR context; cyclic vs acyclic topology comparison
Supports selection based on conformational constraint profile
Alkoxy chain SAR Isopropoxy comparator Cyclic substituent advantage

High‑Impact Procurement Scenarios for Cyclopropylmescaline Based on Verified Differentiation Evidence


In‑Vitro 5‑HT2A Efficacy‑Benchmarking Assays

Laboratories constructing 5‑HT2A agonist‑efficacy hierarchies can use CPM as a calibration tool because its Emax of 86% occupies an intermediate position between the low‑efficacy mescaline (56%) and full agonists such as 5‑HT or 2C‑B [1]. This property helps define the efficacy resolution of calcium‑mobilisation or IP1‑accumulation platforms before testing novel psychedelic candidates.

Scaline‑Series Structure–Activity Relationship (SAR) Profiling

The quantitative advantage of CPM over both its 4‑methoxy (mescaline) and 4‑isopropoxy (IP) counterparts makes it a logical reference compound for SAR campaigns investigating how cyclic vs. acyclic 4‑alkoxy geometry modulates 5‑HT2A binding‑to‑activation coupling [1]. Its inclusion enables direct ranking of congeneric series members under identical assay conditions.

Long‑Duration Behavioural Pharmacology Paradigms

The reported 12–18 hour duration of CPM [1] supports its use in rodent behavioural time‑course experiments (e.g., head‑twitch response or drug‑discrimination assays) where the shorter duration of mescaline (10–12 h) may require re‑dosing or truncate observation windows [2]. Researchers requiring sustained 5‑HT2A engagement should prioritise CPM over mescaline, pending formal pharmacokinetic confirmation.

Receptorome‑Wide Selectivity Panel for Psychedelic Drug Discovery

CPM’s distinct 5‑HT2A/5‑HT1A selectivity ratio of ~0.9 (vs. 0.7 for mescaline) and its weak interaction with 5‑HT2B (EC50 >10,000 nM) [1] make it a valuable entry in receptor‑screening panels aimed at dissecting the contribution of 5‑HT2A‑specific agonism to hallucinogenic activity, while minimising confounding 5‑HT1A or 5‑HT2B signals.

Application
Selection Property
Validation Focus
5-HT2A efficacy-benchmarking assays
Intermediate Emax calibration between low-efficacy and full agonists
Efficacy resolution across agonist spectrum under identical platform conditions
Scaline-series SAR profiling
Cyclic vs acyclic 4-alkoxy geometry influence on binding-to-activation coupling
Rank order of congeneric series members for receptor interaction strength
Long-duration behavioural pharmacology paradigms
Sustained receptor engagement profile over extended observation windows
Time-course and re-dosing requirement review in rodent models (pending PK confirmation)
Receptorome-wide selectivity panel for psychedelic discovery
5-HT2A/5-HT1A selectivity context with minimal 5-HT2B activation
Dissection of 5-HT2A-specific agonism contribution to hallucinogenic activity
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